molecular formula C5H2F3NO2S B13447446 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid

4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B13447446
M. Wt: 197.14 g/mol
InChI Key: WOXQNTDFDZSGFQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis. The reaction conditions include maintaining a controlled temperature and using appropriate solvents such as toluene .

Industrial Production Methods: For industrial production, the process involves the use of inexpensive and readily available raw materials. The reaction is carried out in a closed reaction flask with controlled temperature and stirring conditions. The product is then purified through standard separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are of interest in pharmaceutical and agrochemical applications .

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid stands out due to its thiazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C5H2F3NO2S

Molecular Weight

197.14 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-12-3(2)4(10)11/h1H,(H,10,11)

InChI Key

WOXQNTDFDZSGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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